1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound belonging to the class of pyrrolidines. It is a white crystalline powder that is soluble in water and has a molecular weight of 188.7 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and research applications.
Mechanism of Action
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-dione, are known to interact with their targets in a way that can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
The synthesis of 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves several steps. One common method includes the reaction of pyrrolidine-2,5-dione with 2-aminopropylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and pain management.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A core structure present in many bioactive molecules.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with higher anticonvulsant activity compared to reference drugs.
Ethosuximide: A well-known antiepileptic drug with a similar pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVHTQFVHJIIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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